molecular formula C21H23N3O3S B2918556 2-methoxy-5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2034390-83-3

2-methoxy-5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2918556
CAS No.: 2034390-83-3
M. Wt: 397.49
InChI Key: FEBCIKONRLVNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 2034390-83-3) is a synthetic sulfonamide derivative with a molecular formula of C21H23N3O3S and a molecular weight of 397.5 g/mol . This compound is of significant interest in medicinal chemistry and oncology research, particularly as a scaffold for developing novel anticancer agents. Its structure incorporates a tetrahydroimidazo[1,2-a]pyridine moiety, a privileged heterocycle found in compounds with documented biological activities . Research on structurally related sulfonamide-bearing heterocycles has demonstrated promising inhibitory activities against various human cancer cell lines, including breast carcinoma (MCF-7) and melanoma (SK-MEL-28), suggesting a potential role in studying tumor proliferation pathways . The mechanism of action for compounds of this class is often linked to the inhibition of kinase enzymes, which play a crucial role in cell signaling processes related to growth, survival, and apoptosis; deregulation of these kinases is a hallmark of cancer . Molecular docking simulations of analogous compounds indicate strong binding interactions with specific cancerous target proteins, providing a rationale for their investigated antiproliferative effects . This product is intended for research purposes to further explore these mechanisms and as a key intermediate in the synthesis of potential therapeutic molecules. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methoxy-5-methyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-15-10-11-19(27-2)20(13-15)28(25,26)23-17-8-4-3-7-16(17)18-14-24-12-6-5-9-21(24)22-18/h3-4,7-8,10-11,13-14,23H,5-6,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBCIKONRLVNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methoxy-5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N3O3SC_{21}H_{23}N_{3}O_{3}S, with a molecular weight of approximately 397.5 g/mol . The compound features a sulfonamide group, a methoxy group, and a tetrahydroimidazo[1,2-a]pyridine moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, research on related compounds has shown that benzenesulfonamides can effectively inhibit bacterial growth. A study demonstrated that certain derivatives displayed strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MIC) ranging from 8 µM to 32 µM depending on the specific structure of the compound .

Cardiovascular Effects

Another area of interest is the cardiovascular effects of sulfonamide derivatives. A study evaluating the impact of various benzenesulfonamides on perfusion pressure and coronary resistance in isolated rat hearts revealed that some compounds significantly decreased perfusion pressure compared to controls. This suggests potential applications in managing conditions like hypertension or heart failure .

P2X7 Receptor Modulation

The P2X7 receptor is implicated in various inflammatory processes and is a target for drug development. Compounds similar to this compound have been identified as P2X7 receptor antagonists. These compounds can modulate receptor function and may offer therapeutic benefits in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of sulfonamide derivatives found that specific modifications in their chemical structure significantly enhanced their activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the phenyl ring in determining the overall effectiveness of the compounds.

CompoundMIC (µM)Bacterial Strain
Compound A8E. faecalis
Compound B16S. aureus
Compound C32E. coli

Study 2: Cardiovascular Impact

In an isolated rat heart model, various benzenesulfonamides were tested for their effects on coronary resistance:

GroupCompoundDose (nM)Effect on Perfusion Pressure
IControl-Baseline
IIBenzenesulfonamide0.001Decreased
IIICompound 10.001Decreased
IVCompound 20.001No significant change

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to 5-fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 2034488-53-2), a structurally related sulfonamide derivative documented in . Key distinctions include:

Substituents on the Benzene Ring :

  • The target compound has a 5-methyl group , whereas the comparator features a 5-fluoro substituent . Fluorine is a bioisostere that enhances electronegativity and binding affinity in many drug candidates, while methyl groups contribute to steric bulk and lipophilicity.
  • Both retain the 2-methoxy group , which influences electronic effects and hydrogen-bonding interactions.

Imidazo[1,2-a]pyridine Core: The target compound’s 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine introduces saturation, reducing aromaticity and increasing conformational flexibility. This modification likely improves aqueous solubility but may reduce planar stacking interactions with target proteins.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5-Fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
Molecular Formula C₂₁H₂₃N₃O₃S (estimated) C₂₁H₁₈FN₃O₃S
Molecular Weight ~407.5 g/mol (estimated) 411.5 g/mol
Key Substituents 5-Methyl, 2-methoxy, tetrahydroimidazo[1,2-a]pyridine 5-Fluoro, 2-methoxy, 8-methylimidazo[1,2-a]pyridine
Aromaticity Partially saturated core Fully aromatic core
Hypothesized Solubility Higher (due to reduced planarity) Lower (due to aromaticity and fluorine’s lipophilicity)
Metabolic Stability Potentially improved (saturation reduces CYP450-mediated oxidation) May require optimization (fluorine can slow metabolism)

Q & A

Q. Q1. What are the recommended synthetic routes for 2-methoxy-5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide, and how can purity be optimized?

Methodological Answer :

  • Core Synthesis : The imidazo[1,2-a]pyridine moiety can be synthesized via cyclization of 2-aminopyridine derivatives with α-haloketones or α,β-unsaturated carbonyl compounds under acidic conditions .
  • Sulfonamide Coupling : React the sulfonyl chloride derivative of 2-methoxy-5-methylbenzenesulfonic acid with the amine-functionalized imidazo[1,2-a]pyridine intermediate in dry pyridine or dichloromethane with catalytic DMAP (4-dimethylaminopyridine) to form the sulfonamide bond .
  • Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Q2. How should researchers characterize this compound’s structural and physicochemical properties?

Methodological Answer :

  • Structural Confirmation :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methoxy, methyl, and sulfonamide groups). Key signals include δ ~3.8 ppm (methoxy) and δ ~7.5–8.5 ppm (aromatic protons) .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ peak).
  • Physicochemical Properties :
    • Solubility : Test in DMSO, water, and buffers (e.g., PBS) using UV-Vis spectroscopy.
    • LogP : Determine via shake-flask method or computational tools (e.g., ChemAxon).
    • Thermal Stability : Perform TGA/DSC to assess decomposition temperatures .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Methodological Answer :

  • Analog Design : Syntize derivatives with variations in:
    • Methoxy Group : Replace with ethoxy or halogen to modulate electron density.
    • Imidazo[1,2-a]pyridine : Introduce substituents (e.g., halogens, methyl) at positions 5 or 7 to alter steric effects .
  • Biological Assays :
    • Enzyme Inhibition : Screen against kinases (e.g., SphK1) using fluorescence-based assays .
    • Cellular Efficacy : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with MTT assays. Include positive controls (e.g., doxorubicin) and negative controls (DMSO-only) .
  • Data Analysis : Use IC50_{50} values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .

Q. Q4. What strategies resolve contradictions between in vitro activity and in vivo efficacy for this compound?

Methodological Answer :

  • Pharmacokinetic Profiling :
    • Metabolic Stability : Incubate with liver microsomes (human/rodent) to assess CYP450-mediated degradation.
    • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction .
  • Formulation Optimization :
    • Solubility Enhancement : Use co-solvents (e.g., PEG 400) or nanoemulsions.
    • Bioavailability Studies : Compare oral vs. intravenous administration in rodent models, measuring AUC (area under the curve) .
  • Mechanistic Studies : Perform transcriptomics/proteomics to identify off-target effects that may reduce in vivo efficacy .

Q. Q5. How can researchers validate the compound’s target engagement in complex biological systems?

Methodological Answer :

  • Chemical Proteomics :
    • Photoaffinity Labeling : Incorporate a photo-crosslinker (e.g., benzophenone) into the compound’s structure to capture binding proteins upon UV irradiation .
    • Pull-Down Assays : Use biotinylated derivatives with streptavidin beads to isolate target proteins from cell lysates. Identify via LC-MS/MS .
  • Cellular Imaging :
    • Fluorescent Probes : Conjugate with Cy5 or FITC to track subcellular localization via confocal microscopy .
  • In Vivo Validation : Generate CRISPR/Cas9 knockouts of putative targets and assess compound efficacy loss in disease models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.